1-(Difluoromethoxy)naphthalene-2-acetic acid
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Overview
Description
1-(Difluoromethoxy)naphthalene-2-acetic acid: is a chemical compound with the molecular formula C13H10F2O3 and a molecular weight of 252.21 g/mol . This compound is characterized by the presence of a naphthalene ring substituted with a difluoromethoxy group and an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethoxy)naphthalene-2-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the difluoromethoxy group and the acetic acid moiety.
Introduction of Difluoromethoxy Group: The naphthalene is first reacted with a difluoromethylating agent under specific conditions to introduce the difluoromethoxy group.
Formation of Acetic Acid Moiety: The intermediate product is then subjected to further reactions to introduce the acetic acid moiety, typically involving carboxylation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethoxy)naphthalene-2-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(Difluoromethoxy)naphthalene-2-acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)naphthalene-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Difluoromethoxy)naphthalene-2-acetic acid can be compared with other similar compounds, such as:
Naphthalene-1-acetic acid: Similar structure but lacks the difluoromethoxy group.
2,4-Dichlorophenoxyacetic acid: A synthetic auxin with different substituents.
Indole-3-acetic acid: A naturally occurring plant hormone with a different core structure.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10F2O3 |
---|---|
Molecular Weight |
252.21 g/mol |
IUPAC Name |
2-[1-(difluoromethoxy)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O3/c14-13(15)18-12-9(7-11(16)17)6-5-8-3-1-2-4-10(8)12/h1-6,13H,7H2,(H,16,17) |
InChI Key |
JAOKRKMEHNNUSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OC(F)F)CC(=O)O |
Origin of Product |
United States |
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